molecular formula C23H33ClN4O4 B1675246 Lotrafiban hydrochloride CAS No. 179599-82-7

Lotrafiban hydrochloride

Cat. No.: B1675246
CAS No.: 179599-82-7
M. Wt: 465.0 g/mol
InChI Key: ZTHSAEXVSBEBHE-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lotrafiban Hydrochloride is a member of the latest generation of orally-active platelet glycoprotein IIb/IIIa blockers. It has been investigated for its potential to treat ischemic conditions such as unstable angina, restenosis after percutaneous coronary intervention, and stroke . This compound is known for its ability to inhibit platelet aggregation, making it a promising candidate for preventing thrombotic events.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lotrafiban Hydrochloride is synthesized through a series of chemical reactions involving the formation of a peptidomimetic structure. The synthesis typically involves the esterification of a prodrug, which is then converted by plasma and liver esterases to the active form .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and achieve the desired chemical composition.

Chemical Reactions Analysis

Types of Reactions: Lotrafiban Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Comparison with Similar Compounds

    Abciximab: Another glycoprotein IIb/IIIa inhibitor used to prevent platelet aggregation.

    Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking glycoprotein IIb/IIIa.

    Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used to prevent thrombotic events.

Uniqueness of Lotrafiban Hydrochloride: this compound is unique due to its oral bioavailability and its specific mechanism of action as a peptidomimetic inhibitor. Unlike other glycoprotein IIb/IIIa inhibitors, this compound is designed to be administered orally, making it more convenient for patients .

Properties

CAS No.

179599-82-7

Molecular Formula

C23H33ClN4O4

Molecular Weight

465.0 g/mol

IUPAC Name

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1

InChI Key

ZTHSAEXVSBEBHE-BDQAORGHSA-N

Isomeric SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl

SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl

Appearance

Solid powder

179599-82-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lotrafiban hydrochloride
Reactant of Route 2
Lotrafiban hydrochloride
Reactant of Route 3
Reactant of Route 3
Lotrafiban hydrochloride
Reactant of Route 4
Lotrafiban hydrochloride
Reactant of Route 5
Lotrafiban hydrochloride
Reactant of Route 6
Lotrafiban hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.